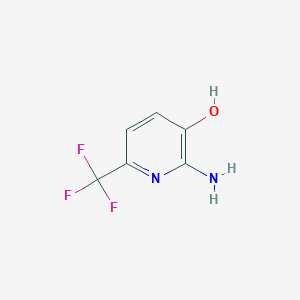

2-Amino-6-(trifluoromethyl)pyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H5F3N2. It has a molecular weight of 162.11 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “2-Amino-6-(trifluoromethyl)pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

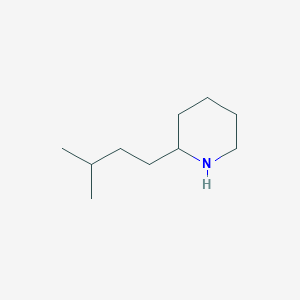

Molecular Structure Analysis

The molecular structure of “2-Amino-6-(trifluoromethyl)pyridin-3-ol” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .

Physical And Chemical Properties Analysis

“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a solid at room temperature . It has a molecular weight of 162.11 . The compound’s InChI code is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .

Applications De Recherche Scientifique

Toxicity and Industrial Safety

- A study reported a case of toxicity caused by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, highlighting its absorption through the respiratory tract and its potential to cause methemoglobinemia and toxic encephalopathy. This emphasizes the need for caution in its industrial production (Tao et al., 2022).

Chemical Synthesis and Applications

- A novel strategy for synthesizing polysubstituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines was developed, which is significant for pyridine synthesis under metal-free conditions (Chen et al., 2010).

- Another research presented a new synthetic route to 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, highlighting an interesting rearrangement in pyridine intermediates (Narsaiah et al., 1994).

Anticancer Research

- Certain pyridine derivatives, including those containing the trifluoromethyl group, have been synthesized and investigated for their in vitro anticancer activity against various cancer cell lines, showing promising results (Hafez & El-Gazzar, 2020).

Antimalarial Research

- In the context of malaria treatment and prevention, trifluoromethyl-substituted pyridine and pyrimidine analogues have been studied, with one compound (JPC-3210) showing superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).

Antimicrobial Research

- Novel pyridine derivatives, including 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have been studied for their potential as antimicrobial drugs, especially against E. coli strains (Koszelewski et al., 2021).

Miscellaneous Applications

- The compound has been used in the development of other diverse chemical compounds and materials, demonstrating its versatility in the field of chemistry and material science. For example, its use in synthesizing novel pyridines with potential as anti-amnesiant agents (Evans et al., 1983).

Safety And Hazards

Orientations Futures

While the future directions for “2-Amino-6-(trifluoromethyl)pyridin-3-ol” are not explicitly mentioned in the sources I found, it is noted that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in the agrochemical and pharmaceutical industries .

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUMWBWJIMTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethyl)pyridin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

amine](/img/structure/B1359065.png)